N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Chemical Structure and Synthesis
The compound N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 866872-27-7) features a 1,2,3-triazole core substituted with a 4-fluorophenyl group at position 1, a methyl group at position 5, and a carboxamide moiety linked to a 3,4-dimethylphenyl group (). Its molecular formula is C₁₉H₁₈FN₄O, with a molecular weight of 337.37 g/mol. The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for triazole derivatives, followed by carboxamide coupling ().
Structural Features
Single-crystal X-ray diffraction studies of analogous compounds (e.g., ) confirm that the triazole ring adopts a planar conformation, with substituents influencing intermolecular interactions. The 4-fluorophenyl group contributes to dipole interactions, while the 3,4-dimethylphenyl group enhances hydrophobicity ().
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-11-4-7-15(10-12(11)2)20-18(24)17-13(3)23(22-21-17)16-8-5-14(19)6-9-16/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGKUUDKTIBRBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 338.4 g/mol. The compound features a triazole ring which is known for its versatile biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| Compound B | HCT-116 | 2.6 | Induction of apoptosis |
| Compound C | HepG2 | 1.4 | DNA damage via oxidative stress |
These results indicate that the compound may exhibit similar or enhanced activity against specific cancer types compared to established chemotherapeutics like doxorubicin and 5-fluorouracil .
The mechanism by which triazole derivatives exert their anticancer effects often involves the induction of apoptosis and disruption of cellular processes. For example:
- Apoptotic Induction : Compounds have been shown to induce morphological changes in cancer cells indicative of apoptosis, such as membrane blebbing and chromatin condensation .
- DNA Interaction : Some studies suggest that these compounds may interact with DNA or affect mitochondrial function, leading to increased DNA damage and cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the phenyl rings and the triazole moiety. Key observations include:
- Fluorine Substitution : The presence of fluorine in the para position of the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets .
- Dimethyl Substituents : The 3,4-dimethyl substitution on the phenyl group appears to enhance anticancer activity by improving the compound's stability and solubility .
Case Studies
Several case studies illustrate the efficacy of triazole derivatives:
- Leukemia Cell Lines : One study demonstrated that a related triazole derivative exhibited significant antiproliferative activity against leukemia cell lines such as K-562 and HL-60 .
- Solid Tumors : In vitro studies have shown that these compounds can inhibit growth in solid tumors through mechanisms involving cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Substituent Variations and Structural Isostructurality
The target compound’s structural analogs differ primarily in aryl and amide substituents. Key examples include:
Structural Insights
- Methoxy vs. Methyl Groups : Methoxy substituents (e.g., ZIPSEY) introduce hydrogen-bonding capacity, improving target binding in antimicrobial assays compared to purely hydrophobic methyl groups ().
- Crystal Packing : Isostructural compounds (e.g., chloro vs. bromo analogs in ) exhibit identical space groups (triclinic, P 1̄) but divergent crystal packing due to halogen size differences, affecting melting points and stability ().
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions, such as condensation of substituted anilines with isocyanides, followed by cyclization using sodium azide. Key intermediates (e.g., 4-fluoro-N-(3,4-dimethylphenyl)benzenecarboximidoyl chloride) are characterized via NMR, HPLC, and mass spectrometry. Impurity profiles should be monitored using LC-MS to ensure purity >95% .
Q. How can solubility limitations of this compound be addressed in in vitro assays?
- Methodology : Due to low aqueous solubility (<0.1 mg/mL), use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Alternatively, prepare stable suspensions via nanoemulsion or cyclodextrin complexation. Solubility parameters (logP ~3.2) should guide solvent selection .
Q. What are the standard protocols for evaluating its enzyme inhibition activity?
- Methodology : Conduct fluorometric or colorimetric assays (e.g., for kinases or proteases) at physiologically relevant pH (7.4) with positive controls (e.g., staurosporine). Use IC50 values derived from dose-response curves (0.1–100 μM) and validate with ATP-competitive binding assays .
Advanced Research Questions
Q. How can structural modifications improve bioavailability while retaining target affinity?
- Methodology : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the 5-methyl or 3,4-dimethylphenyl positions. Use molecular docking (AutoDock Vina) to predict binding interactions with target enzymes. Validate modifications via in vitro ADMET assays (Caco-2 permeability, microsomal stability) .
Q. What experimental strategies resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodology : Perform pharmacokinetic profiling (plasma t1/2, AUC) in rodent models. Use tissue distribution studies (LC-MS/MS) to assess compound accumulation. Cross-validate with pharmacodynamic markers (e.g., target engagement via Western blot) .
Q. How can crystallographic data inform polymorph optimization for enhanced stability?
- Methodology : Obtain single crystals via slow evaporation (acetonitrile/water) and analyze via X-ray diffraction (Mo-Kα radiation). Compare lattice energies (DSC/TGA) of polymorphs to identify thermodynamically stable forms. Co-crystallization with co-formers (e.g., succinic acid) may improve shelf life .
Q. What computational methods are effective for predicting off-target interactions?
- Methodology : Employ ensemble docking (Schrödinger Glide) against databases like ChEMBL or PubChem. Validate predictions with SPR-based binding assays (Biacore) and functional readouts (calcium mobilization in CHO-K1 cells for GPCR off-targets) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting IC50 values across different enzyme assays?
- Methodology : Standardize assay conditions (e.g., ATP concentration for kinases). Test compound stability under assay conditions (HPLC monitoring). Cross-reference with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .
Q. What causes variability in cellular cytotoxicity (IC50) across cancer cell lines?
- Methodology : Profile expression levels of target proteins (e.g., via qPCR or flow cytometry) in resistant vs. sensitive lines. Assess efflux pump activity (P-gp inhibition with verapamil). Use 3D spheroid models to mimic tumor microenvironments .
Tables
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H18FN5O | PubChem |
| Molecular Weight | 351.38 g/mol | PubChem |
| logP (Predicted) | 3.2 | SwissADME |
| Aqueous Solubility | <0.1 mg/mL | Experimental |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
